1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine
CAS No.: 1179674-78-2
Cat. No.: VC7423968
Molecular Formula: C9H10FN3
Molecular Weight: 179.198
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1179674-78-2 |
---|---|
Molecular Formula | C9H10FN3 |
Molecular Weight | 179.198 |
IUPAC Name | 1-ethyl-4-fluorobenzimidazol-2-amine |
Standard InChI | InChI=1S/C9H10FN3/c1-2-13-7-5-3-4-6(10)8(7)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12) |
Standard InChI Key | LXJWNQPNZUXFKN-UHFFFAOYSA-N |
SMILES | CCN1C2=C(C(=CC=C2)F)N=C1N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine belongs to the benzodiazole class, a heterocyclic system comprising a benzene ring fused with a diazole ring containing two nitrogen atoms. The IUPAC name specifies substituents:
-
Ethyl group (-C₂H₅) at the 1-position nitrogen, conferring lipophilicity.
-
Fluorine atom (-F) at the 4-position of the benzene ring, enhancing electronic effects and metabolic stability.
-
Amine group (-NH₂) at the 2-position, enabling hydrogen bonding and participation in chemical reactions .
The molecular formula is C₉H₁₀FN₃, with a molecular weight of 179.20 g/mol.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₀FN₃ |
Molecular Weight | 179.20 g/mol |
Hydrogen Bond Donors | 2 (NH₂ group) |
Hydrogen Bond Acceptors | 4 (N, F, and two ring N) |
Rotatable Bond Count | 2 (ethyl group) |
Topological Polar Surface Area | 54.4 Ų |
These properties suggest moderate solubility in polar solvents and potential blood-brain barrier permeability .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine can be approached via two primary routes:
Route A: Cyclization of Substituted o-Phenylenediamine
-
Starting Material: 4-Fluoro-2-nitroaniline.
-
Ethylation: React with ethyl bromide in the presence of a base (e.g., K₂CO₃) to yield 1-ethyl-4-fluoro-2-nitroaniline.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 1-ethyl-4-fluoro-o-phenylenediamine.
-
Cyclization: Treat with cyanogen bromide (BrCN) in ethanol to form the benzodiazole ring .
Route B: Direct Functionalization of Preformed Benzodiazole
-
Core Synthesis: Prepare 1H-1,3-benzodiazol-2-amine via condensation of o-phenylenediamine with cyanogen bromide.
-
Fluorination: Electrophilic fluorination at the 4-position using Selectfluor® in acetonitrile.
-
N-Ethylation: Alkylate the 1-position nitrogen with ethyl iodide and NaH in DMF .
Optimization Challenges
-
Regioselectivity: Fluorination at the 4-position requires directing groups or harsh conditions, risking side reactions.
-
N-Ethylation: Competing alkylation at the 2-position amine necessitates protecting group strategies (e.g., Boc protection) .
Future Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the ethyl group (e.g., branching, cycloalkyl substitution) could optimize pharmacokinetic properties.
Targeted Drug Delivery
Conjugation to nanoparticles (e.g., PEGylated liposomes) may enhance tumor-specific accumulation while reducing systemic toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume